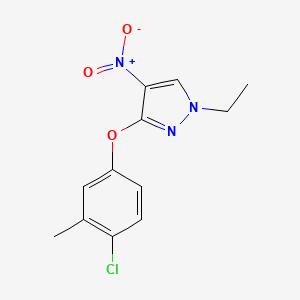

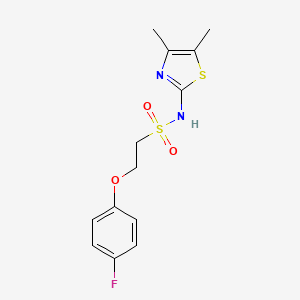

N-(4,5-dimethylthiazol-2-yl)-2-(4-fluorophenoxy)ethanesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4,5-dimethylthiazol-2-yl)-2-(4-fluorophenoxy)ethanesulfonamide, also known as DMSO, is a widely used organic solvent in scientific research. It is a colorless, odorless, and hygroscopic liquid that has a wide range of applications in various fields, including biochemistry, molecular biology, and pharmacology.

Wissenschaftliche Forschungsanwendungen

Biochemical Evaluation as Kynurenine 3-Hydroxylase Inhibitors

N-(4,5-dimethylthiazol-2-yl)-2-(4-fluorophenoxy)ethanesulfonamide derivatives have been evaluated for their potential as inhibitors of kynurenine 3-hydroxylase. Compounds like 3,4-dimethoxy-N-[4-(3-nitrophenyl)thiazol-2-yl]benzenesulfonamide and 4-amino-N-[4-[2-fluoro-5-(trifluoromethyl)phenyl]-thiazol-2-yl] benzenesulfonamide exhibited high-affinity inhibition of this enzyme, which could be significant for investigating the kynurenine pathway's role in neuronal injury (Röver et al., 1997).

Photodynamic Therapy Application

New zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, including N-(4,5-dimethylthiazol-2-yl) variants, have been synthesized and characterized. These compounds demonstrate significant potential as Type II photosensitizers in photodynamic therapy for cancer treatment due to their high singlet oxygen quantum yield and appropriate photodegradation quantum yield (Pişkin et al., 2020).

Cell Growth Assays in Culture

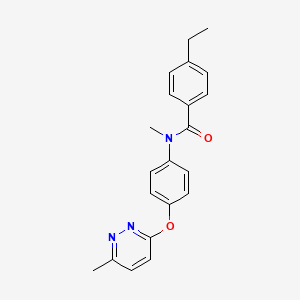

The compound 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium, a variant of the N-(4,5-dimethylthiazol-2-yl) family, has been used in cell growth assays in culture. It provides a water-soluble formazan product and is efficient in various cell lines, including cancer and fibroblast cells, indicating its utility in cellular pharmacology and biology (Cory et al., 1991).

Anticancer Activity of Copper(II)-Sulfonamide Complexes

Copper(II)-sulfonamide complexes, including N-(4,5-dimethylthiazol-2-yl) variants, have been synthesized and evaluated for their DNA binding and anticancer activity. These complexes showed significant potential in treating cancer, especially in causing apoptosis in tumor cells, making them promising candidates for developing new anticancer agents (González-Álvarez et al., 2013).

Detection of Thiophenols in Water Samples

A new fluorescent probe based on N-butyl-4-amino-1,8-naphthalimide and a 2,4-dinitrobenzenesulfonamide group, which includes N-(4,5-dimethylthiazol-2-yl) components, has been developed for the selective discrimination of thiophenols over aliphatic thiols in water samples. This probe offers high sensitivity and selectivity, making it relevant in environmental and biological sciences (Wang et al., 2012).

Wirkmechanismus

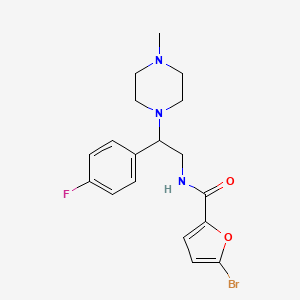

In a study, a compound with a similar structure, 5-[4-(4-Fluorophenoxy) phenyl]methylene-3-{4-[3-(4-methylpiperazin-1-yl)propoxy]phenyl}-2-thioxo-4-thiazolidinone dihydrochloride (KSK05104), was found to induce apoptosis in human colon cancer cells . It triggered apoptosis as indicated by externalization of Annexin V-targeted phosphatidylserine residues in HT-29 and HCT-116 cells . KSK05104 induced the activation of caspase-8, -9, and -3, and the cleavage of poly (ADP ribose) polymerase-1 (PARP-1) . KSK05104-induced apoptosis was significantly suppressed by pretreatment with z-VAD-fmk (a broad caspase inhibitor) . KSK05104 also induced release of cytochrome c (Cyt c), apoptosis inducing factor (AIF), and endonuclease G (Endo G) by damaging mitochondria, resulting in caspase-dependent and -independent apoptotic cell death .

Eigenschaften

IUPAC Name |

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(4-fluorophenoxy)ethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15FN2O3S2/c1-9-10(2)20-13(15-9)16-21(17,18)8-7-19-12-5-3-11(14)4-6-12/h3-6H,7-8H2,1-2H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWHHXJWRQWSWME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NS(=O)(=O)CCOC2=CC=C(C=C2)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15FN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4,5-dimethylthiazol-2-yl)-2-(4-fluorophenoxy)ethanesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1-ethyl-6-(furan-2-ylmethyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2735631.png)

![N-(2-fluorophenyl)-2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B2735634.png)

![N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2735635.png)

![Tert-butyl N-[(5-amino-4-methylpyrimidin-2-yl)methyl]carbamate](/img/structure/B2735636.png)

![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2735637.png)

![N-cyclopropyl-1-{[5-(4-methoxybenzoyl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl]carbonyl}piperidine-3-carboxamide](/img/structure/B2735638.png)

![Ethyl 7-methoxy-2H,4H,5H-benzo[g]indazole-3-carboxylate](/img/structure/B2735639.png)

![6-Oxa-2-thia-9-azaspiro[4.5]decane](/img/structure/B2735640.png)

![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,4-dimethoxybenzamide](/img/structure/B2735641.png)

![3-[5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-1,3,4-thiadiazol-2-yl]propanoic acid](/img/structure/B2735642.png)